2-methoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide
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Overview
Description
2-methoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide is a chemical compound that has garnered attention in various fields of scientific research This compound is known for its unique structural features, which include a methoxy group, a trifluoroethyl group, and a piperidinylmethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidinyl Intermediate: The synthesis begins with the reaction of piperidine with 2,2,2-trifluoroethyl bromide to form the corresponding trifluoroethyl-substituted piperidine.
Attachment of the Benzamide Core: The trifluoroethyl-substituted piperidine is then reacted with 2-methoxybenzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzamide core can be reduced to form the corresponding amine.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2-methoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Chemical Biology: The compound is utilized in chemical biology to probe the function of biological macromolecules and pathways.
Industrial Applications: It may have applications in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-methoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of enzymes such as histone methyltransferases, which play a role in gene expression regulation . The compound binds to the active site of the enzyme, preventing its normal function and thereby modulating the biological pathway involved .
Comparison with Similar Compounds
Similar Compounds
- EPZ-005687
- EPZ-6438
- EPZ-011989
- GSK-343
- GSK-126
- UNC-1999
- EI1
- CPI-360
- CPI-169
Uniqueness
2-methoxy-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different potency, selectivity, and pharmacokinetic profiles, making it a valuable candidate for further research and development .
Properties
IUPAC Name |
2-methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O2/c1-23-14-5-3-2-4-13(14)15(22)20-10-12-6-8-21(9-7-12)11-16(17,18)19/h2-5,12H,6-11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSBTGIUJYYEMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2CCN(CC2)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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